molecular formula C23H20N4O3 B11267654 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide

2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide

Cat. No.: B11267654
M. Wt: 400.4 g/mol
InChI Key: PWDBYKKHJGTOHT-UHFFFAOYSA-N
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Description

This compound features a pyrido[3,2-d]pyrimidine core substituted at position 3 with a phenethyl group and at position 1 with an N-phenylacetamide moiety. Its molecular formula is C₂₅H₂₂N₄O₃, with a molecular weight of 426.47 g/mol. The structure combines a bicyclic heteroaromatic system with polar acetamide and lipophilic phenethyl groups, suggesting dual solubility properties. Its synthesis likely involves alkylation of a pyrido[3,2-d]pyrimidine precursor with chloroacetamide derivatives under basic conditions, as inferred from analogous protocols in and .

Properties

Molecular Formula

C23H20N4O3

Molecular Weight

400.4 g/mol

IUPAC Name

2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-phenylacetamide

InChI

InChI=1S/C23H20N4O3/c28-20(25-18-10-5-2-6-11-18)16-27-19-12-7-14-24-21(19)22(29)26(23(27)30)15-13-17-8-3-1-4-9-17/h1-12,14H,13,15-16H2,(H,25,28)

InChI Key

PWDBYKKHJGTOHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide typically involves multi-step reactions. One common method is the Biginelli reaction, which is a one-pot three-component condensation reaction involving an aldehyde, a β-ketoester, and urea under acidic conditions . The reaction can be optimized using various catalysts such as Lewis acids, Brønsted acids, and task-specific ionic liquids .

Industrial Production Methods

For industrial production, microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method involves the use of microwave irradiation to accelerate the reaction between 2-amino-nicotinonitriles and carbonyl compounds in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in an aqueous medium . This green chemistry approach is advantageous due to its reduced reaction time and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .

Major Products

The major products formed from these reactions include various substituted dihydropyrido[3,2-d]pyrimidines, which can exhibit enhanced biological activities .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit tyrosinase, an enzyme involved in melanin synthesis. This inhibition leads to reduced cell proliferation and induces apoptosis in cancer cells . The compound also interacts with various receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional distinctions between the target compound and its analogs:

Compound Core Structure Substituents Key Properties/Applications Evidence Source
Target: 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide Pyrido[3,2-d]pyrimidine 3-phenethyl, N-phenylacetamide Hypothesized kinase inhibition or antimicrobial
2-(3-(4-Methoxybenzyl)-2,4-dioxo-...-N-(4-(trifluoromethyl)phenyl)acetamide Pyrido[3,2-d]pyrimidine 3-(4-methoxybenzyl), N-(4-trifluoromethylphenyl) Enhanced metabolic stability due to CF₃ group
2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-...-N-arylacetamide Thieno[2,3-d]pyrimidine Imidazo[1,2-a]pyridine, 5-methyl, variable arylacetamide Antimicrobial activity (Gram-positive bacteria)
N-(3-((2,4-Dioxo-3-propyl-...-phenyl)-2-ph... Thieno[3,2-d]pyrimidine 3-propyl, 2-phenylpropanamide Improved solubility (polar thieno core)
2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dioxo...-N-(2-methylphenyl)acetamide Pyrido[3,2-d]pyrimidine 3-(3,4-dimethoxyphenethyl), N-(2-methylphenyl) Increased hydrophilicity (methoxy groups)
PBPA (SPECT ligand) Benzo[d]oxazol Bis(pyridin-2-ylmethyl)amino, methylphenyl groups Diagnostic imaging (TSPO targeting)
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)...acetamide Pyrazolo[3,4-d]pyrimidine Fluoro-chromenone, dimethylindazole Kinase inhibition (high selectivity)

Structural and Functional Analysis

  • Core Heterocycle Variations: Pyrido[3,2-d]pyrimidine (target compound): Balances aromaticity and polarity, suitable for dual hydrophobic/hydrophilic interactions . Benzofuro[3,2-d]pyrimidine (): Oxygen atom improves solubility but may reduce CNS penetration due to higher polarity .
  • Substituent Effects :

    • Phenethyl vs. Methoxybenzyl/CF₃ : Phenethyl (target) offers moderate lipophilicity, while 4-methoxybenzyl () and CF₃ () enhance metabolic stability and target affinity, respectively .
    • N-Phenylacetamide vs. N-Aryl Variants : Electron-withdrawing groups (e.g., CF₃ in ) improve binding to kinase ATP pockets, whereas bulky aryl groups () may hinder membrane penetration .
  • Biological Activity: Antimicrobial efficacy is prominent in thieno-pyrimidine derivatives (), likely due to sulfur’s role in disrupting bacterial membranes . Pyrido-pyrimidines (target, ) are theorized to inhibit kinases like CDK or EGFR, leveraging the planar core for ATP-binding site interaction .
  • Synthetic Routes :

    • The target compound likely follows alkylation pathways (e.g., K₂CO₃/KI in DMF, ), whereas complex analogs () require cross-coupling (e.g., Suzuki-Miyaura) .
  • Physicochemical Properties :

    • Solubility : Methoxy and acetamide groups () enhance aqueous solubility vs. CF₃ or propyl chains () .
    • LogP : Target compound’s LogP ~3.2 (estimated) suggests moderate permeability, whereas CF₃-substituted analogs () may exceed LogP 4.0, favoring CNS targets .

Research Findings and Implications

  • Antimicrobial vs. Kinase-Targeted Design: Thieno-pyrimidines () prioritize broad-spectrum activity, while pyrido-pyrimidines (target, ) are optimized for eukaryotic enzyme inhibition .
  • Diagnostic vs. Therapeutic Applications: SPECT ligands () and kinase inhibitors () highlight divergent structural requirements, with the target compound’s simplicity favoring drug development over imaging .
  • Metabolic Considerations : Substituents like 3,4-dimethoxyphenethyl () may reduce CYP450-mediated metabolism compared to unsubstituted phenethyl (target) .

Biological Activity

The compound 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H22N4O4C_{24}H_{22}N_{4}O_{4}, with a molecular weight of approximately 430.5 g/mol. The compound features a pyrido-pyrimidine core structure with various functional groups that may influence its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Several derivatives of pyrido-pyrimidine have shown promising results against various cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression.

The biological activity is largely attributed to the following mechanisms:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as CDC25B and PTP1B. For instance, one study reported that related compounds exhibited IC50 values ranging from 3.2 to 23.2 µg/mL against CDC25B and 2.9 to 21.4 µg/mL against PTP1B .
  • Cytotoxicity : The compound demonstrated significant cytotoxic effects on various cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and HCT116 (colon cancer) with IC50 values indicating potent activity .

In Vitro Studies

A series of in vitro studies have shown that compounds similar to This compound possess notable cytotoxicity:

CompoundCell LineIC50 (µg/mL)
2hA5492.86 ± 0.09
2hHCT1163.59 ± 0.07
2hHeLa2.78 ± 0.11

This data suggests that the compound could be a candidate for further development in anticancer therapies.

In Vivo Studies

In vivo studies using xenograft models have demonstrated the potential of these compounds to inhibit tumor growth effectively. For example, one study indicated that a derivative produced approximately 50% tumor volume inhibition when administered at a dose of 10 mg/kg .

Structure-Activity Relationship (SAR)

The structural features of the compound play a crucial role in its biological activity. The presence of the pyrido-pyrimidine core is essential for the anticancer properties observed in various derivatives. Modifications to the phenethyl and acetamide groups can significantly alter potency and selectivity against specific cancer types.

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